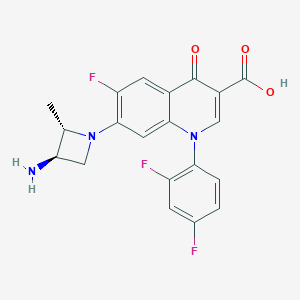

Cetefloxacin

概要

説明

大腸菌、緑膿菌、黄色ブドウ球菌、肺炎球菌など、幅広い細菌病原体に強力な活性を示します . この化合物は、前臨床試験で有望な薬物動態を示しており、さまざまな細菌感染症の治療に有望な候補です .

製法

合成経路と反応条件

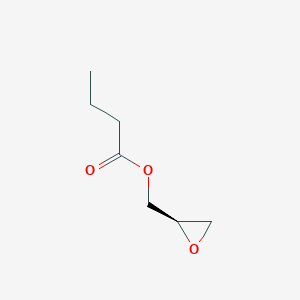

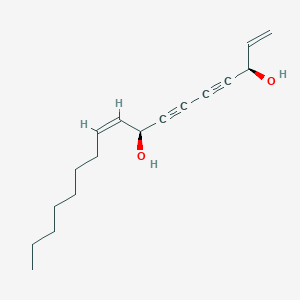

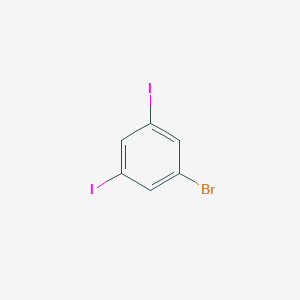

セテフロキサシンは、キノロンコア構造の形成を含む一連の化学反応によって合成されます。 合成は通常、2,4-ジフルオロベンゾイルクロリドとトリ-n-ブチルアミンおよびアクリル酸エチルを制御された温度条件下で反応させることから始まります . 次に、中間生成物は、環化や置換などのさらなる反応を受けて、7-アゼチジン環置換基を持つ最終的なキノロン構造を形成します .

工業生産方法

セテフロキサシンの工業生産では、高収率と高純度を達成するために合成経路を最適化します。このプロセスには、高性能液体クロマトグラフィー(HPLC)による精製と品質管理など、高度な技術の使用が含まれます。 生産プロセスは、環境への影響を最小限に抑え、化学物質を取り扱う労働者の安全を確保するように設計されています .

準備方法

Synthetic Routes and Reaction Conditions

Cetefloxacin is synthesized through a series of chemical reactions involving the formation of a quinolone core structure. The synthesis typically starts with the reaction of 2,4-difluorobenzoyl chloride with tri-n-butylamine and ethyl acrylate under controlled temperature conditions . The intermediate product is then subjected to further reactions, including cyclization and substitution, to form the final quinolone structure with a 7-azetidin ring substituent .

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route to achieve high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control. The production process is designed to minimize environmental impact and ensure the safety of workers handling the chemicals .

化学反応の分析

反応の種類

セテフロキサシンは、以下を含むさまざまな化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成する可能性があります。

還元: 還元反応は、キノロンコアの官能基を修飾するために使用できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

形成された主要な生成物

これらの反応から形成される主要な生成物には、抗菌活性が修正されたセテフロキサシンのさまざまな誘導体が含まれます。 これらの誘導体は、増強された効力と副作用の軽減について研究されています .

科学研究における用途

セテフロキサシンは、以下を含む幅広い科学研究用途があります。

化学: フルオロキノロンの合成と反応性を研究するためのモデル化合物として使用されます。

生物学: 細菌細胞の増殖と代謝への影響について調査されています。

医学: 特に薬剤耐性菌株によって引き起こされる細菌感染症の潜在的な治療法として研究されています。

科学的研究の応用

Cetefloxacin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and reactivity of fluoroquinolones.

Biology: Investigated for its effects on bacterial cell growth and metabolism.

Medicine: Explored as a potential treatment for bacterial infections, particularly those caused by drug-resistant strains.

Industry: Utilized in the development of new antibacterial agents and formulations

作用機序

セテフロキサシンは、DNA複製と転写に不可欠な酵素である、細菌のDNAジャイレースとトポイソメラーゼIVを阻害することにより、抗菌効果を発揮します。 これらの酵素に結合することにより、セテフロキサシンは細菌DNAの超らせん化と弛緩を阻止し、最終的に細胞死をもたらします . この化合物のユニークな7-アゼチジン環置換基は、細菌標的に対する結合親和性と効力を高めます .

類似の化合物との比較

類似の化合物

シプロフロキサシン: 作用機序は似ていますが、構造的特徴が異なる、別のフルオロキノロン系抗生物質。

レボフロキサシン: グラム陽性菌に対する活性が向上した第3世代フルオロキノロン。

セテフロキサシンの独自性

セテフロキサシンのユニークな7-アゼチジン環置換基は、他のフルオロキノロンとは異なります。 この構造的特徴は、抗菌活性と薬物動態を強化し、より幅広い細菌感染症の治療に有望な候補となっています .

類似化合物との比較

Similar Compounds

Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different structural features.

Levofloxacin: A third-generation fluoroquinolone with improved activity against gram-positive bacteria.

Ofloxacin: A racemic mixture of two enantiomers, with one enantiomer being more active than the other

Uniqueness of Cetefloxacin

This compound’s unique 7-azetidin ring substituent distinguishes it from other fluoroquinolones. This structural feature enhances its antibacterial activity and pharmacokinetic properties, making it a promising candidate for treating a broader spectrum of bacterial infections .

特性

IUPAC Name |

7-[(2S,3R)-3-amino-2-methylazetidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N3O3/c1-9-15(24)8-25(9)18-6-17-11(5-14(18)23)19(27)12(20(28)29)7-26(17)16-3-2-10(21)4-13(16)22/h2-7,9,15H,8,24H2,1H3,(H,28,29)/t9-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDOHCZUKCZDEQ-BJOHPYRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CN1C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30161810 | |

| Record name | Cetefloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141725-88-4 | |

| Record name | Cetefloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141725884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetefloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CETEFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFY01MZD5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

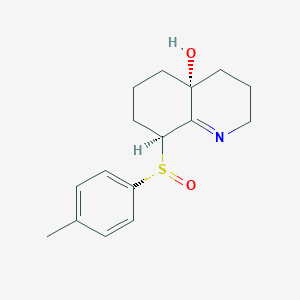

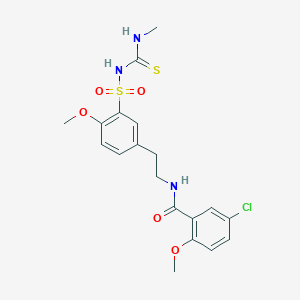

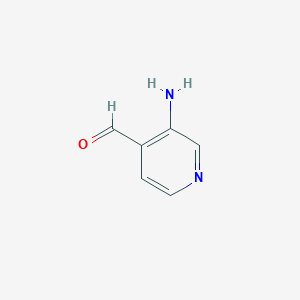

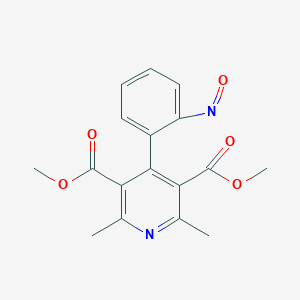

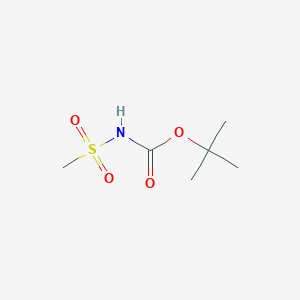

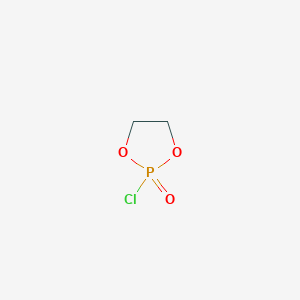

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B120931.png)

![1-(2,4,6-Trichlorophenyl)-3-(5-tetradecanamido-2-chloroanilino)-4-[2-[alpha-(2,4-di-tert-pentylphenoxy)butyramido]phenylthio]-5-pyrazolone](/img/structure/B120962.png)